(5Z)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(2,4-DICHLOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that features a unique combination of functional groups, including dichlorophenyl, furan, triazolo, and thiazol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2,4-DICHLOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 2,4-dichlorophenylhydrazine and furan-2-carbaldehyde. These intermediates undergo cyclization and condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the triazolo and thiazol rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2,4-DICHLOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(2,4-DICHLOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-2-(2,4-DICHLOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-1,3-thiazole: Shares the dichlorophenyl and thiazole moieties but lacks the triazolo and furan groups.
5-(Furan-2-yl)-1,2,4-triazole: Contains the furan and triazole groups but lacks the dichlorophenyl and thiazole moieties.
Uniqueness
(5Z)-2-(2,4-DICHLOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H7Cl2N3O2S |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
(5Z)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C15H7Cl2N3O2S/c16-8-3-4-10(11(17)6-8)13-18-15-20(19-13)14(21)12(23-15)7-9-2-1-5-22-9/h1-7H/b12-7- |
InChI Key |
OHRRWWHLCRXJHQ-GHXNOFRVSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2 |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2 |
Origin of Product |
United States |
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